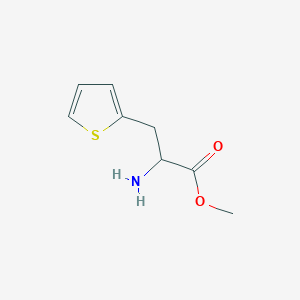

Methyl 2-amino-3-(thiophen-2-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFKFTGEDLBMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Chemical Synthesis of Methyl 2 Amino 3 Thiophen 2 Yl Propanoate

Chemo- and Regioselective Routes for Thiophene-Substituted α-Amino Acids

The synthesis of thiophene-substituted α-amino acids requires careful control of selectivity. Chemoselectivity is crucial to avoid unwanted reactions on the electron-rich thiophene (B33073) ring, which is susceptible to electrophilic attack. Regioselectivity is essential to ensure the installation of the amino acid side chain at the desired C2 position of the thiophene ring, as direct functionalization can sometimes yield mixtures of isomers. acs.org Advanced synthetic methods aim to overcome these challenges by employing precisely controlled reaction conditions and catalytic systems.

Producing enantiomerically pure forms of methyl 2-amino-3-(thiophen-2-yl)propanoate is critical, as the biological activity of chiral molecules is typically dependent on a single stereoisomer. wikipedia.org Asymmetric synthesis strategies are therefore paramount.

One established method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. A general approach involves the alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. The enolate can be reacted with 2-(bromomethyl)thiophene (B1339593) to introduce the thiophene side chain diastereoselectively. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid, which can then be esterified. The auxiliary can often be recovered and reused. wikipedia.org

Catalytic asymmetric synthesis offers a more atom-economical alternative. This approach includes the asymmetric hydrogenation of a prochiral precursor, such as methyl 2-acetamido-3-(thiophen-2-yl)acrylate, using a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand). A highly effective alternative is the asymmetric Strecker reaction. Research has shown that imines derived from thiophene-2-carbaldehyde (B41791) are excellent substrates for this reaction. rsc.org Using a chiral catalyst, such as a Ytterbium triflate-pybox complex, the three-component reaction of thiophene-2-carbaldehyde, an amine, and a cyanide source can produce α-aminonitriles with high enantioselectivity, which are then hydrolyzed to the final α-amino acid. rsc.org

| Method | Catalyst/Auxiliary | Substrate | Enantiomeric Excess (ee) | Reference |

| Asymmetric Strecker | Yb(OTf)₃–pybox | Imine of thiophene-2-carbaldehyde | 82% ee | rsc.org |

| Chiral Auxiliary Alkylation | Evans Oxazolidinone | Glycine enolate | >95% de (typical) | wikipedia.org |

| Asymmetric Hydrogenation | Rh-DIPAMP | Dehydroamino acid | >95% ee (typical) |

This table presents representative data for asymmetric methods applicable to the synthesis of thiophene-containing amino acids.

Biocatalysis has emerged as a powerful and green tool for the synthesis of enantiopure non-canonical amino acids. nih.gov Enzymes operate under mild conditions with exceptional selectivity, offering significant advantages over traditional chemical methods.

One prominent biocatalytic method is the kinetic resolution of a racemic mixture of this compound using lipases. nih.gov In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the D-enantiomer) as the unreacted ester. nih.govalmacgroup.com The two compounds can then be easily separated.

A more advanced approach is dynamic kinetic resolution (DKR), which combines enzymatic resolution with an in-situ racemization of the less reactive enantiomer. nih.govresearchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. For the synthesis of this compound, this could involve a lipase (B570770) for resolution coupled with a ruthenium catalyst for racemization of the starting ester. nih.gov

Transaminases (or aminotransferases) offer a direct route to the chiral amino acid from a keto-acid precursor. The synthesis would involve the stereoselective amination of methyl 2-oxo-3-(thiophen-2-yl)propanoate using a transaminase enzyme and an amine donor like isopropylamine.

| Enzyme Class | Strategy | Substrate | Product | Key Advantage | Reference |

| Lipase | Kinetic Resolution | Racemic this compound | Enantiopure ester and acid | High selectivity (E-value >200) | nih.govalmacgroup.com |

| Transaminase | Asymmetric Synthesis | Methyl 2-oxo-3-(thiophen-2-yl)propanoate | Enantiopure this compound | Direct, high ee | nih.gov |

| Hydantoinase | Dynamic Kinetic Resolution | Thienyl-substituted hydantoin | Enantiopure amino acid | High theoretical yield (up to 100%) | researchgate.net |

This table summarizes key enzymatic strategies for the stereocontrolled synthesis of the target amino acid ester.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. MCRs are prized for their high atom economy and operational simplicity.

The Strecker reaction is a three-component reaction that produces α-aminonitriles from an aldehyde, an amine, and a cyanide source. oiccpress.com Thiophene-2-carbaldehyde has been shown to be a successful substrate in this reaction. oiccpress.comresearchgate.net The resulting α-aminonitrile can be subsequently hydrolyzed to yield 2-amino-3-(thiophen-2-yl)propanoic acid, followed by esterification. The use of recoverable solid acid catalysts can make this process more environmentally friendly. oiccpress.comresearchgate.net

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net This reaction can be employed using thiophene-2-carbaldehyde to rapidly generate complex α-acylamino carboxamide structures. acs.orggoogle.com While the direct product is not the target amino acid ester, subsequent hydrolysis can cleave the amide bonds to furnish the desired product. Both Strecker and Ugi reactions are powerful tools for building libraries of amino acid derivatives for drug discovery. researchgate.net

Transition metal-catalyzed cross-coupling reactions provide a powerful means to form the key carbon-carbon bond between the thiophene ring and the alanine (B10760859) backbone. These methods offer high functional group tolerance and predictable regioselectivity.

The Suzuki-Miyaura cross-coupling is a versatile method for this purpose. One strategy involves the coupling of 2-thienylboronic acid with a protected β-haloalanine derivative, such as N-Boc-β-iodoalanine methyl ester, in the presence of a palladium catalyst. mdpi.comdtic.mil An alternative and highly effective approach is the direct β-arylation of a protected alanine derivative. Research has demonstrated the synthesis of 2-thienylalanine derivatives in high yield via the palladium-catalyzed reaction of a protected alanine template with 2-bromothiophene. acs.org

The Negishi coupling , which pairs an organozinc reagent with an organic halide, is another viable route. This could involve reacting a 2-halothiophene with an organozinc derivative of an alanine ester, catalyzed by a palladium or nickel complex. mdpi.comresearchgate.net These methods are particularly valuable for creating derivatives that are not easily accessible through other means.

| Coupling Reaction | Thiophene Source | Alanine Source | Catalyst System (Typical) | Reference |

| Suzuki-Miyaura | 2-Thienylboronic acid | Methyl N-Boc-β-iodoalaninate | Pd(OAc)₂, SPhos | mdpi.com |

| Direct C-H Arylation | 2-Bromothiophene | Protected Alanine (e.g., with 8-aminoquinoline (B160924) directing group) | Pd(OAc)₂ | acs.org |

| Negishi | 2-Halothiophene | Organozinc alaninate | Pd(PPh₃)₄ or Ni(dppp)Cl₂ | researchgate.net |

This table outlines major transition metal-catalyzed strategies for introducing the thiophene moiety.

The principles of green chemistry aim to design chemical processes that are more sustainable, reducing waste and environmental impact. unibo.it Several of the advanced methodologies discussed can be viewed through a green chemistry lens.

Biocatalytic transformations (Section 2.1.1.2) are inherently green, as they typically use water as a solvent, operate at ambient temperature and pressure, and employ biodegradable catalysts (enzymes). rsc.org The use of enzymes can replace hazardous reagents and reduce energy consumption. nih.gov

Multi-component reactions (Section 2.1.2) are highly atom-economical, maximizing the incorporation of starting material atoms into the final product and reducing waste. researchgate.net When performed under solvent-free conditions or with recyclable catalysts, their environmental footprint is further minimized. lookchem.com

The move from stoichiometric reagents to catalytic processes, such as the transition metal-catalyzed cross-couplings (Section 2.1.3) and asymmetric catalytic reactions (Section 2.1.1.1), is a core tenet of green chemistry. Furthermore, the development of protocols in environmentally benign solvents like water or ethyl acetate, or the use of recyclable solid-supported catalysts, contributes to making the synthesis of this compound more sustainable. oiccpress.comunibo.it

Asymmetric Synthesis Approaches for Enantiopure this compound

Precursor Design and Strategic Functional Group Interconversions

The efficient synthesis of this compound is highly dependent on the strategic selection and preparation of its key precursors. A common and logical starting point for the synthesis of this α-amino acid ester is the corresponding aldehyde, 2-thiophenecarboxaldehyde. This precursor is commercially available or can be synthesized through various methods, such as the Vilsmeier-Haack reaction using thiophene, phosphorus oxychloride, and dimethylformamide.

Once the aldehyde is obtained, the introduction of the amino and carboxylate functionalities is the next critical step. A prominent method for this transformation is the Strecker synthesis . This classical yet effective method involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. For the synthesis of this compound, 2-thiophenecarboxaldehyde would first be converted to 2-amino-2-(thiophen-2-yl)acetonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by esterification with methanol (B129727), would yield the target compound. researchgate.netresearchgate.net

A crucial aspect of modern synthetic strategies is the control of stereochemistry, as the biological activity of chiral molecules is often dependent on a single enantiomer. To achieve an asymmetric synthesis of this compound, several strategies involving functional group interconversions and the use of chiral auxiliaries can be employed. One approach involves the use of a chiral auxiliary, such as a pseudoephenamine, which can be attached to a precursor to direct the stereoselective introduction of the amino group. nih.gov For instance, an α,β-unsaturated amide derived from a chiral auxiliary can undergo a conjugate addition-alkylation sequence to establish the desired stereocenter.

Another advanced strategy is the asymmetric reductive amination of a keto ester precursor, such as methyl 2-oxo-3-(thiophen-2-yl)propanoate. This transformation can be achieved using a chiral catalyst, often a transition metal complex with a chiral ligand, in the presence of an ammonia source and a reducing agent. The choice of catalyst and reaction conditions is paramount to achieving high enantioselectivity.

The protection of functional groups is another key consideration in the synthesis design. For instance, the amino group can be protected with a group like tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions during subsequent synthetic steps. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. The synthesis of N-Boc protected amino esters is a common strategy in peptide synthesis and other applications. nih.govnih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical phase in the development of any synthetic process, aiming to maximize the yield and selectivity of the desired product while minimizing by-product formation and reaction time. For the synthesis of this compound, several parameters can be systematically varied and studied.

In the context of a reductive amination approach, key variables to optimize include the choice of reducing agent, catalyst, solvent, temperature, and pressure. Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Each of these reagents has different reactivity and selectivity profiles that need to be evaluated for the specific substrate. organic-chemistry.org

The catalyst plays a pivotal role in asymmetric reductive amination. The catalyst loading, the nature of the metal center (e.g., rhodium, iridium, ruthenium), and the structure of the chiral ligand all have a profound impact on both the conversion and the enantiomeric excess (e.e.) of the product. Optimization studies would involve screening a library of catalysts and ligands to identify the most effective combination.

The choice of solvent can significantly influence the reaction rate and selectivity. Solvents with different polarities and coordinating abilities can affect the solubility of reagents and the stability of intermediates and transition states. For instance, in a study on the reductive amination of various aldehydes and ketones, the use of methanol as a solvent with sodium borohydride and an acid activator under solvent-free conditions was found to be effective. organic-chemistry.org

Temperature and pressure are also important parameters to control. While higher temperatures can increase the reaction rate, they can also lead to decreased selectivity and the formation of degradation products. In gas-liquid reactions, such as those involving hydrogen gas for reduction, the pressure of the gas is a critical parameter to optimize.

The following table illustrates a hypothetical optimization of a reductive amination reaction for the synthesis of a thiophene-based amino ester, showcasing the effect of different parameters on yield and enantioselectivity.

| Entry | Catalyst (mol%) | Ligand | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |

| 1 | [Rh(COD)₂]BF₄ (2) | (R)-BINAP | H₂ (10 atm) | Methanol | 25 | 75 | 85 |

| 2 | [Rh(COD)₂]BF₄ (2) | (R)-BINAP | H₂ (10 atm) | Toluene | 25 | 60 | 88 |

| 3 | [Ir(COD)Cl]₂ (1) | (S,S)-f-BINAPHANE | H₂ (20 atm) | Dichloromethane | 40 | 85 | 95 |

| 4 | [Ir(COD)Cl]₂ (1) | (S,S)-f-BINAPHANE | H₂ (20 atm) | Dichloromethane | 60 | 82 | 92 |

| 5 | RuCl₂((R)-BINAP) | NaBH₄ | Ethanol | 0 | 90 | 98 |

This table is a representative example and does not reflect actual experimental data for the synthesis of this compound.

Scalability Considerations for Research and Development Quantities

The transition of a synthetic route from a laboratory-scale procedure to a process suitable for producing research and development (R&D) quantities (grams to kilograms) presents a unique set of challenges. Factors that are often manageable on a small scale, such as purification by column chromatography, the use of hazardous or expensive reagents, and extreme reaction conditions, can become significant obstacles during scale-up.

For the synthesis of this compound, a key consideration for scalability is the choice of the synthetic route itself. A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is often more amenable to scale-up than a long, linear synthesis.

The use of robust and reliable reactions is crucial. For example, while some modern catalytic systems may offer high selectivity, they might be sensitive to air or moisture, making them difficult to handle on a larger scale. In contrast, well-established reactions like the Strecker synthesis, although potentially requiring harsher conditions for hydrolysis, can be more readily scaled.

Purification is another major hurdle in process development. Chromatographic purification, which is common in medicinal chemistry labs, is often impractical and costly for large-scale production. Therefore, developing a process that yields a product that can be purified by crystallization or distillation is highly desirable. This may involve careful control of the final reaction step to minimize impurities that are difficult to separate.

Reagent cost and availability are also critical factors. Reagents that are inexpensive and readily available in bulk are preferred. For instance, a synthesis of 2-thiophenecarboxaldehyde from thiophene using solid phosgene (B1210022) and N,N-dimethylformamide in chlorobenzene (B131634) has been reported as a low-cost and operationally simple method. google.com

Finally, safety and environmental considerations are paramount. The use of highly toxic or flammable reagents should be avoided if possible. The development of "green" synthetic routes that utilize less hazardous solvents and minimize waste generation is an increasingly important aspect of modern process chemistry. For example, a reductive amination procedure that can be performed in ethanol, a relatively benign solvent, would be preferable to one that requires chlorinated solvents.

The following table outlines some key considerations for scaling up the synthesis of a chemical compound like this compound.

| Parameter | Laboratory Scale (mg-g) | R&D Scale (g-kg) | Key Considerations for Scale-Up |

| Purification | Column Chromatography | Crystallization, Distillation | Develop a process that yields a crystalline product; minimize impurities that co-crystallize. |

| Reagents | Wide variety, including expensive and sensitive reagents | Inexpensive, readily available, and robust reagents | Evaluate cost and availability of all starting materials and reagents early in the development process. |

| Solvents | Variety of solvents, including chlorinated solvents | "Green" and easily recoverable solvents | Minimize the use of hazardous solvents; consider solvent recycling. |

| Reaction Conditions | Wide range of temperatures and pressures | Moderate and easily controllable conditions | Avoid cryogenic temperatures or high pressures if possible; ensure efficient heat transfer. |

| Safety | Standard laboratory safety protocols | Rigorous process safety management | Conduct a thorough hazard analysis of the entire process. |

Chemical Transformations and Derivatization Strategies for Methyl 2 Amino 3 Thiophen 2 Yl Propanoate

Peptide Bond Formation and Peptidomimetic Construction

The primary amino and methyl ester groups of methyl 2-amino-3-(thiophen-2-yl)propanoate are readily available for peptide bond formation, enabling its incorporation into peptide chains. Both solid-phase and solution-phase synthesis methodologies can be employed, each offering distinct advantages for the construction of simple to complex peptide structures.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. nih.gov The incorporation of non-canonical amino acids like this compound into a growing peptide chain on a solid support is a well-established strategy. springernature.com The process typically involves the use of protecting groups for the α-amino function, most commonly the fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. google.com

The general procedure for integrating the thiophene-containing amino acid into a peptide sequence via SPPS involves the following steps:

Attachment of the first amino acid to a solid support (resin).

Deprotection of the N-terminal protecting group.

Coupling of the Nα-protected this compound using a suitable activating agent.

Repetition of the deprotection and coupling steps for subsequent amino acids.

Cleavage of the final peptide from the resin and removal of side-chain protecting groups.

The steric hindrance from the thiophene (B33073) ring does not significantly impede the coupling reaction, especially with the use of potent coupling reagents.

Table 1: Common Coupling Reagents for SPPS

| Coupling Reagent | Description |

|---|---|

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | A widely used and efficient uronium-based coupling agent. google.com |

| HOBt (1-Hydroxybenzotriazole) | Often used as an additive with carbodiimides to suppress side reactions and racemization. google.com |

The use of pre-synthesized dipeptide derivatives containing the thiophene moiety can sometimes circumvent challenges associated with low reactivity due to steric hindrance during stepwise synthesis. google.com

For the synthesis of shorter peptides, peptidomimetics, or when larger quantities are required, solution-phase peptide synthesis offers a viable alternative to SPPS. nih.gov This classical approach involves the coupling of protected amino acid derivatives in an appropriate solvent. masterorganicchemistry.com

A typical solution-phase synthesis of a dipeptide containing this compound would involve:

Protection of the amino group of the thiophene amino acid (e.g., with Boc or Z group).

Activation of the carboxyl group of another N-protected amino acid.

Coupling of the two amino acid derivatives in a suitable solvent.

Deprotection of the N-terminal and/or C-terminal groups of the resulting dipeptide.

Microwave-assisted protocols have been shown to accelerate dipeptide synthesis in solution-phase, often leading to higher yields and reduced reaction times. mdpi.com The use of coupling agents like titanium tetrachloride (TiCl4) has also been explored for efficient amide bond formation. mdpi.com

Table 2: Comparison of SPPS and Solution-Phase Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

|---|---|---|

| Principle | Peptide chain is assembled on an insoluble polymer support. nih.gov | Reactions are carried out in solution. masterorganicchemistry.com |

| Purification | Intermediate purification is not required; only the final product is purified. | Purification is required after each step. |

| Reagent Use | Excess reagents can be used to drive reactions to completion. nih.gov | Stoichiometric amounts of reagents are typically used. |

| Scalability | Generally used for smaller scale synthesis (mg to g). | More amenable to large-scale synthesis (kg). |

| Automation | Easily automated. | Less amenable to automation. |

Modifications and Functionalization of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. youtube.com This allows for the introduction of various functional groups onto the ring, thereby modulating the electronic properties, steric profile, and biological activity of the resulting derivatives.

Common electrophilic aromatic substitution reactions that can be performed on the thiophene ring include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

The position of substitution (C3, C4, or C5) on the thiophene ring is influenced by the directing effect of the alkyl substituent at the C2 position. libretexts.org Activating groups generally direct substitution to the ortho and para positions. libretexts.org

Nucleophilic and Electrophilic Transformations of the Amino and Ester Functionalities

The primary amino group and the methyl ester functionality of this compound are key handles for a variety of chemical transformations.

The primary amino group can undergo:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

The methyl ester group can be transformed through:

Ester Hydrolysis (Saponification): Conversion to the corresponding carboxylic acid using a base like lithium hydroxide. thieme-connect.de

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.

Reduction: Conversion to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

Amidation: Reaction with an amine to form an amide.

These transformations are crucial for creating a diverse library of derivatives with altered polarity, reactivity, and potential for further conjugation.

Click Chemistry and Bioconjugation Applications of Functionalized Derivatives

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, forming a stable triazole linkage. wikipedia.orgnumberanalytics.com

To utilize click chemistry, this compound must first be functionalized with either an azide (B81097) or an alkyne group. This can be achieved through the transformations described in section 3.3. For instance, the amino group can be converted to an azide, or an alkyne-containing moiety can be coupled to the amino or carboxyl group.

These functionalized derivatives can then be "clicked" onto biomolecules such as peptides, proteins, or nucleic acids that have been modified to contain the complementary functional group. princeton.edu This enables the site-specific labeling of biomolecules with probes, drugs, or other moieties of interest. nih.gov The bioorthogonal nature of the click reaction ensures that it proceeds without interfering with the biological system. nih.gov

Synthesis of Polymeric Precursors and Advanced Materials Incorporating the Compound

The bifunctional nature of this compound and its derivatives makes them attractive monomers for the synthesis of novel polymers.

Polyamides and Poly(ester amides): The amino acid derivative can be used in polycondensation reactions to form polyamides or poly(ester amides) (PEAs). nih.govresearchgate.net PEAs are a class of biodegradable polymers that combine the desirable properties of both polyesters and polyamides, making them suitable for biomedical applications such as tissue engineering and drug delivery. uwo.carsc.orgupc.edu

Conducting Polymers: The thiophene moiety is a key structural unit in conducting polymers like polythiophene. cmu.eduastrj.com By incorporating this compound into a polymer backbone, it may be possible to create functionalized conducting polymers with unique properties. The polymerization of thiophene derivatives can be achieved through chemical or electrochemical oxidation. rsc.orgacs.org

The ability to tailor the properties of these polymers by modifying the amino acid side chain or incorporating other monomers opens up possibilities for the development of advanced materials with applications in electronics, sensors, and biomedicine.

Sophisticated Analytical Techniques for the Characterization and Research Quality Assurance of Methyl 2 Amino 3 Thiophen 2 Yl Propanoate and Its Derivatives

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of Methyl 2-amino-3-(thiophen-2-yl)propanoate, providing insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. High-field ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl ester, the α-proton, the β-protons of the propanoate backbone, and the protons of the thiophene (B33073) ring. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the α-proton would likely appear as a multiplet due to coupling with the adjacent β-protons. The thiophene ring protons would exhibit characteristic coupling patterns depending on their relative positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a generalized prediction based on typical chemical shifts for similar functional groups.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (-OCH₃) | 3.6 - 3.8 | Singlet |

| α-CH | 3.8 - 4.2 | Multiplet |

| β-CH₂ | 3.0 - 3.4 | Multiplet |

| Thiophene-H | 6.8 - 7.4 | Multiplets |

| Amino (-NH₂) | 1.5 - 3.0 | Broad Singlet |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₁NO₂S), HRMS would confirm its molecular formula by measuring the mass-to-charge ratio (m/z) of its molecular ion to several decimal places.

The predicted monoisotopic mass of the neutral molecule is 185.05106 Da. In HRMS analysis, the compound is typically ionized to form adducts, such as [M+H]⁺ or [M+Na]⁺. The high-resolution measurement of these ions allows for the unambiguous determination of the elemental formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Common fragmentation pathways for this compound would include the loss of the methoxycarbonyl group or cleavage of the bond between the α-carbon and the thiophene-methylene group.

Table 2: Predicted m/z Values for HRMS Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 186.05834 |

| [M+Na]⁺ | 208.04028 |

| [M+K]⁺ | 224.01422 |

| [M-H]⁻ | 184.04378 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs light at a characteristic frequency, corresponding to the energy of its molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-O stretching of the ester. The thiophene ring would also exhibit characteristic C-H and C=C stretching and bending vibrations. In a study of a related thiophene-containing molecule, 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, the C–H stretching modes in the thiophene ring were observed.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying the C-S bond in the thiophene ring.

Table 3: Expected Vibrational Frequencies for this compound (Note: These are generalized frequency ranges for the indicated functional groups.)

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Ester (C=O) | Stretch | 1735 - 1750 |

| Ester (C-O) | Stretch | 1150 - 1250 |

| Thiophene (C-H) | Aromatic Stretch | ~3100 |

| Thiophene (C=C) | Aromatic Stretch | 1400 - 1600 |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique can unambiguously establish the absolute configuration (R or S) of a chiral center, which is critical for stereospecific synthesis and biological applications.

While the crystal structure of this compound itself is not publicly documented, the structure of its isomer, Methyl-3-aminothiophene-2-carboxylate, has been determined. In this related structure, the analysis revealed a monoclinic crystal system and provided precise bond lengths and angles. The study also detailed the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. For this compound, a similar analysis would reveal its solid-state conformation, packing arrangement, and the specific intermolecular forces at play. Obtaining single crystals of sufficient quality is a prerequisite for this powerful analytical method.

Chromatographic Methods for Purity Profiling and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of chemical compounds. For a chiral molecule like this compound, chiral HPLC is specifically required to separate and quantify the two enantiomers (R and S). This is crucial as different enantiomers can have vastly different biological activities.

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. The choice of CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

Research on the separation of the related compound, 3-amino-3-(thiophen-2-yl)propanoic acid, has demonstrated successful enantiomeric resolution using a CHIRALPAK ZWIX(-) column. This indicates that similar zwitterionic or other suitable chiral columns could likely be employed for the effective separation of the methyl ester derivative. The integration of the peak areas for the two enantiomers allows for the precise calculation of the enantiomeric excess (ee), a critical quality attribute.

Table 4: Example Chiral HPLC System for a Related Thiophene Amino Acid

| Parameter | Value |

| Compound | 3-amino-3-(thiophen-2-yl)propanoic acid |

| Column | CHIRALPAK ZWIX(-) |

| Mobile Phase | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH |

| Retention Factor (k₁) | 5.04 |

| Separation Factor (α) | 1.34 |

| Resolution (Rs) | 3.43 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds. springernature.com However, the direct analysis of amino acids and their esters, such as "this compound," by GC-MS is often hindered by their polarity and low volatility. nih.gov To overcome this limitation, a crucial sample preparation step known as derivatization is employed. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.

For "this compound," the primary sites for derivatization are the amino (-NH2) and potentially any other active hydrogen-containing functional groups. Common derivatization strategies for amino acids involve silylation or acylation followed by esterification. nih.gov

Derivatization Strategies:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used to replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.com The resulting derivatives are significantly more volatile and produce characteristic mass spectra.

Acylation and Esterification: A two-step process involving esterification of the carboxyl group followed by acylation of the amino group is also common. For instance, the use of perfluorinated anhydrides (e.g., trifluoroacetic anhydride (B1165640) - TFAA) and perfluorinated alcohols can create volatile derivatives suitable for GC-MS analysis. nih.gov Another approach involves the use of chloroformates, such as propyl chloroformate, which can react with both the amino and carboxyl groups. core.ac.uk

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. As the separated components elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound by comparing it to spectral libraries or through manual interpretation of fragmentation patterns. researchgate.net The fragmentation of the thiophene moiety will also produce characteristic ions, aiding in the structural elucidation. nih.gov

Illustrative GC-MS Parameters:

The following table outlines typical, though not specific to this exact compound, GC-MS parameters that could be adapted for the analysis of derivatized "this compound."

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-550 amu |

| Ion Source Temperature | 230 °C |

This table presents representative parameters and would require optimization for the specific analyte and derivatization agent used.

Hyphenated Techniques for Complex Mixture Analysis

To contend with the analysis of "this compound" and its derivatives within intricate matrices, such as reaction mixtures or biological samples, hyphenated analytical techniques are indispensable. nih.govchemijournal.com These techniques couple a separation method with a detection method, providing a synergistic enhancement in analytical power, sensitivity, and specificity. chemijournal.comijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful hyphenated technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds, a category that includes underivatized amino acids and their derivatives. nih.gov In this technique, High-Performance Liquid Chromatography (HPLC) is used to separate the components of a mixture in the liquid phase. The eluent from the HPLC column is then introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the analytes in the liquid stream before they enter the mass analyzer. acs.org

For the analysis of "this compound," LC-MS offers the significant advantage of potentially eliminating the need for derivatization. nih.gov Different LC modes, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed to achieve optimal separation. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide more detailed structural information by inducing fragmentation of a selected precursor ion. nih.gov

Other Relevant Hyphenated Techniques:

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS): This technique offers high-speed data acquisition and excellent mass accuracy, making it valuable for the comprehensive profiling of complex volatile mixtures. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR provides unparalleled structural elucidation capabilities by directly coupling the separation power of LC with the detailed structural information provided by NMR spectroscopy. chemijournal.com This can be particularly useful for the unambiguous identification of novel derivatives of "this compound."

The choice of a specific hyphenated technique will depend on the nature of the sample, the analytical question being addressed, and the required sensitivity and selectivity.

Computational and Theoretical Investigations of Methyl 2 Amino 3 Thiophen 2 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No dedicated studies employing quantum chemical calculations to elucidate the electronic structure and reactivity of Methyl 2-amino-3-(thiophen-2-yl)propanoate have been published.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

There are no available research articles that report the use of Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or to map the potential energy landscapes of this compound. Such calculations are fundamental for understanding the molecule's stable conformations and energetic properties.

Frontier Molecular Orbital (FMO) Analysis for Reaction Mechanism Insights

Similarly, the scientific literature lacks any Frontier Molecular Orbital (FMO) analysis for this compound. As a result, critical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of these orbitals are unknown. This information is vital for predicting the compound's reactivity, kinetic stability, and potential reaction mechanisms. While studies exist for positional isomers like Methyl 3-aminothiophene-2-carboxylate, this data cannot be directly extrapolated. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

There is no evidence of molecular dynamics (MD) simulations having been performed for this compound. Such simulations would provide crucial insights into its conformational flexibility over time, the influence of different solvent environments on its structure and behavior, and the dynamics of its intramolecular interactions.

In Silico Modeling of Ligand-Target Interactions for Mechanistic Understanding

While the parent amino acid, 2-thienylalanine, is known to act as a phenylalanine antagonist, specific in silico modeling studies, such as molecular docking, for this compound are absent from the literature. nih.govwikipedia.orgstackexchange.com Research has been conducted on other thiophene (B33073) derivatives to explore their interactions with biological targets, but these findings are not directly applicable to the specified molecule. Without such studies, it is not possible to detail its binding modes, interaction energies, or key amino acid residue interactions with any potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structure-Function Elucidation of Derivatives

No Quantitative Structure-Activity Relationship (QSAR) studies have been published that focus on derivatives of this compound. QSAR models are essential for understanding how structural modifications to a parent molecule influence its biological activity and for guiding the design of new, more potent derivatives. The development of such models requires a dataset of synthesized derivatives and their measured biological activities, which is not currently available.

Mechanistic Biological Investigations of Methyl 2 Amino 3 Thiophen 2 Yl Propanoate and Its Derivatives Excluding Clinical Efficacy and Safety

In Vitro Enzyme Inhibition and Activation Studies

The primary mechanism through which 2-thienylalanine exerts its biological effects is by mimicking phenylalanine, thereby interacting with enzymes that recognize phenylalanine as a substrate or regulator. These interactions are predominantly inhibitory, often competitive in nature, and have been quantified in various enzymatic systems.

In Escherichia coli, β-2-thienylalanine has been shown to be a potent inhibitor of enzymes involved in the aromatic amino acid biosynthesis pathway. researchgate.net It inhibits the phenylalanine-sensitive 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthetase, a key regulatory enzyme. researchgate.net Furthermore, it competitively inhibits phenylalanyl-RNA synthetase, the enzyme responsible for charging tRNA with phenylalanine, with a reported inhibition constant (Ki) of approximately 2 x 10-4 M. researchgate.net This inhibition of protein synthesis is a critical aspect of its biological activity. researchgate.net

Studies on mammalian enzymes have also been conducted. For instance, 2-thienylalanine acts as a competitive inhibitor of rat and human phenylalanine 4-monooxygenase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. tandfonline.com While it is also a substrate for this enzyme, its binding affinity as an inhibitor is comparable to its binding as a substrate. tandfonline.com In Pseudomonas aeruginosa, 2-thienylalanine was found to inhibit chorismate mutase, another key enzyme in aromatic amino acid biosynthesis, although it was 10 to 15 times less effective than phenylalanine itself. asm.org

The following table summarizes key enzyme inhibition data for 2-thienylalanine.

| Enzyme | Organism/System | Type of Inhibition | Inhibition Constant (Ki) | Reference |

| Phenylalanyl-RNA synthetase | Escherichia coli | Competitive | ~ 2 x 10-4 M | researchgate.net |

| DAHP Synthetase (Phe-sensitive) | Escherichia coli | Feedback Inhibition | Not specified | researchgate.net |

| Phenylalanine 4-monooxygenase (PAH) | Rat / Human | Competitive | Not specified | tandfonline.com |

| Chorismate Mutase | Pseudomonas aeruginosa | Inhibition | 10-15x less potent than Phe | asm.org |

Receptor Binding Assays and Ligand-Protein Interaction Profiling

The ability of 2-thienylalanine to substitute for phenylalanine has been exploited in the design of peptides to probe and modulate protein-protein interactions. These studies often involve synthesizing peptides where one or more phenylalanine residues are replaced by 2-thienylalanine and then assessing the binding affinity of these modified peptides to their target proteins.

One area of investigation has been the interaction of peptides with cyclin-dependent kinases (CDKs). Peptides derived from the p107 protein, which contains a cyclin binding motif, were synthesized with 2-thienylalanine replacing a key phenylalanine residue. nih.govgoogle.com These peptides were then tested for their ability to inhibit the activity of CDK4/cyclin D1. The 2-thienylalanine containing peptide (referred to as X2) showed an IC50 of 11.4 µM, indicating a moderate level of inhibition. nih.gov This demonstrates that the thiophene (B33073) ring can functionally mimic the phenyl ring in the context of this specific protein-protein interaction, albeit with some loss of potency compared to other analogues. nih.govgoogle.com

Another significant application is in the study of antigen presentation by Major Histocompatibility Complex (MHC) proteins. The replacement of phenylalanine with 2-thienylalanine in peptides derived from human cartilage glycoprotein-39 has been shown to be successful in the context of binding to the DR4 MHC class II protein. nih.govnih.gov This highlights the utility of 2-thienylalanine as a bioisosteric replacement to probe the structural and electronic requirements of the peptide-binding groove of MHC molecules. nih.govnih.gov

The table below presents data on the inhibitory activity of a 2-thienylalanine-containing peptide against CDK4/cyclin D1.

| Peptide Context | Analogue (X) at Phe position | Target | IC50 (µM) | Reference |

| p107 (SAKRRLXG) | 2-thienylalanine (X2) | CDK4/cyclin D1 | 11.4 | nih.gov |

| p21 (HAKRRLIXG) | 2-thienylalanine (X2) | CDK4/cyclin D1 | 11.4 | nih.gov |

Cellular Pathway Modulation by Analogues of Methyl 2-amino-3-(thiophen-2-yl)propanoate

Analogues of this compound, particularly β-2-DL-thienylalanine, have been shown to modulate several cellular pathways, primarily as a consequence of their interference with protein synthesis and metabolism.

In the yeast Saccharomyces cerevisiae, treatment with β-2-DL-thienylalanine leads to a transient arrest of the cell cycle in the G1 phase. nih.gov This arrest is associated with a significant and rapid decrease in the synthesis of ribosomal precursor RNA, while the rate of protein synthesis is less affected initially. nih.gov The cells eventually resume the cell cycle, which suggests the existence of mechanisms to metabolize or sequester the analogue. nih.gov

In mammalian cells, such as rat reticulocytes and Reuber H35 hepatoma cells, β-2-thienylalanine has been shown to be incorporated into proteins. nih.govcambridge.org This incorporation can lead to the production of "labile" proteins, which are more susceptible to degradation. nih.govcambridge.org For example, the enzyme phosphoenolpyruvate (B93156) carboxykinase, when synthesized in the presence of β-2-thienylalanine, becomes more sensitive to heat, indicating a change in its conformational stability. nih.govcambridge.org This suggests that the presence of the thiophene ring in place of the phenyl ring can alter protein folding and stability, thereby affecting cellular protein homeostasis. nih.govcambridge.org

Furthermore, in corneal stromal cells, β-2-thienylalanine has been observed to suppress the activation of these cells to take up neutral red, an effect that is linked to the inhibition of protein and/or ribonucleic acid synthesis. arvojournals.org

Exploration of Pharmacophore Features and Bioisosteric Replacements

The thiophene ring of 2-thienylalanine is a classic example of a bioisostere for the phenyl ring of phenylalanine. nih.gov Bioisosterism refers to the substitution of atoms or groups of atoms in a molecule with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. The sulfur atom in the thiophene ring introduces different electronic and steric properties compared to the benzene (B151609) ring, which can be exploited in drug design and molecular probing. nih.govtum.de

The use of 2-thienylalanine as a phenylalanine surrogate is a common strategy in peptide and protein engineering to study structure-activity relationships. nih.gov By incorporating this non-canonical amino acid, researchers can investigate the importance of aromaticity, π-stacking interactions, and cation-π interactions in protein stability and ligand binding. tum.de

Further exploration of bioisosteric replacements has involved modifying the thiophene ring itself. For instance, the sulfur atom can be replaced by other chalcogens like selenium (to give selenienylalanine) or tellurium. tum.de These substitutions can fine-tune the electronic properties of the aromatic ring and introduce heavy atoms that can be useful in structural biology techniques like X-ray crystallography. tum.de The development of thieno[3,2-b]pyrrolyl and thieno[2,3-b]pyrrolyl alanines as tryptophan analogues further illustrates the versatility of the thiophene scaffold in creating novel, pharmacologically active amino acids. nih.gov

Prodrug Strategies for Enhanced Molecular Delivery to Research Targets

This compound is the methyl ester of 2-thienylalanine. The esterification of an amino acid is a common prodrug strategy to enhance its physicochemical properties, such as lipophilicity, which can improve its ability to cross cell membranes. nih.govnih.gov Once inside the cell, the ester group can be cleaved by intracellular esterases, releasing the active amino acid, in this case, 2-thienylalanine. nih.gov

While specific studies on the prodrug properties of this compound are not widely reported, the general principles of amino acid ester prodrugs are well-established. nih.gov For example, amino acid ester prodrugs of antiviral and anticancer drugs have been synthesized to improve their oral bioavailability and cellular uptake. nih.govnih.gov These strategies often utilize transporters like the human peptide transporter 1 (hPEPT1), which can recognize and transport amino acid and di/tri-peptide prodrugs. nih.gov

Applications of Methyl 2 Amino 3 Thiophen 2 Yl Propanoate As a Precursor in Advanced Scientific Domains

Role in the Synthesis of Chiral Catalysts and Auxiliaries

The inherent chirality of Methyl 2-amino-3-(thiophen-2-yl)propanoate makes it an excellent starting material for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. The thiophene (B33073) and amino acid moieties can be systematically modified to create ligands that can coordinate with metal centers, forming highly efficient and stereoselective catalysts.

Thiophene-based ligands, particularly those derived from amino alcohols, have demonstrated significant success in asymmetric synthesis. For instance, C₂-symmetric chiral thiophene-2,5-bis(amino-alcohol) ligands, when complexed with copper(II), have been shown to be highly effective Lewis acid catalysts for enantioselective Aldol and Domino Knoevenagel Michael cyclization reactions. nih.govrsc.orgjyu.fi These catalysts can furnish complex chiral molecules like 3-substituted-3-hydroxyindolin-2-ones and spiro[4H-pyran-3,3-oxindole] derivatives in excellent yields and with high enantioselectivities. rsc.orgjyu.fi The structural framework of this compound provides a direct pathway to analogous chiral amino alcohol ligands through reduction of the ester functionality.

The development of new chiral catalysts is crucial for the efficient production of single-enantiomer pharmaceuticals and agrochemicals. The use of thiophene-containing chiral molecules as asymmetric catalysts is a growing area of research, with the potential to control the stereochemistry of chemical reactions to produce desired mirror-image isomers of molecules. sciencedaily.com The screw-like asymmetry of some thiophene-containing molecules makes them ideal for applications in asymmetric catalysis. sciencedaily.com

| Catalyst Precursor/Ligand Family | Reaction Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Cu(II)-thiophene-2,5-bis(amino-alcohol) | Aldol Reaction | 3-substituted-3-hydroxyindolin-2-ones | 81-99 | up to 96 | rsc.org, jyu.fi |

| Cu(II)-thiophene-2,5-bis(amino-alcohol) | Domino Knoevenagel Michael Cyclization | spiro[4H-pyran-3,3-oxindole] derivatives | 89-99 | up to 95 | rsc.org, jyu.fi |

Integration into Fluorescent Probes and Chemical Sensing Systems

The thiophene ring is a well-known fluorophore, and its incorporation into molecular structures can impart useful photophysical properties. This compound serves as a versatile scaffold for the design and synthesis of novel fluorescent probes and chemical sensors. The amino and ester groups provide convenient handles for chemical modification, allowing for the attachment of receptor units for specific analytes or for tuning the fluorescence properties of the molecule.

Thiophene-based fluorescent materials have been investigated for various sensing applications, where the detection of an analyte is signaled by a change in fluorescence intensity or a shift in the emission wavelength. rsc.org For example, thiophene-containing fluorescent sensors have been developed for the highly selective and sensitive detection of toxic heavy metal ions like Au³⁺ in environmental and biological samples. dtu.dkdtu.dk These sensors often operate through mechanisms like chelation-enhanced quenching (CHEQ), where the binding of the metal ion to the sensor molecule modulates its fluorescence output. dtu.dkdtu.dk

Furthermore, amino acid functionalized thiophene-based fluorescent ligands, termed "proteophenes," have been synthesized for the visualization of protein deposits in tissues, which is relevant for studying neurodegenerative diseases like Alzheimer's. nih.gov The amino acid functionality in these probes can influence their selectivity towards different protein aggregates. nih.gov The structure of this compound provides a direct entry point for the synthesis of such advanced fluorescent probes for biological imaging and sensing.

| Fluorescent Probe Type | Analyte | Sensing Mechanism | Key Feature | Reference |

| Carbazole-extended thiophene | Au³⁺ | Chelation-Enhanced Quenching (CHEQ) | Reusable and highly selective | dtu.dk, dtu.dk |

| Thiophene-thiophene conjugate | Zn²⁺/Cd²⁺, Hg²⁺/Cu²⁺ | "Turn-on" or "Turn-off" fluorescence | Discrete signaling for multiple ions | acs.org |

| Amino acid functionalized pentameric thiophene | Protein aggregates (e.g., Amyloid-β) | Selective binding and fluorescence | Visualization of pathological hallmarks | nih.gov |

Development of Bioconjugates for Targeted Molecular Delivery Research

The field of bioconjugation involves the linking of two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. The amino acid structure of this compound makes it an ideal candidate for incorporation into bioconjugates, particularly for applications in targeted drug delivery.

The amino and carboxyl groups can be used to attach this thiophene-containing amino acid to peptides, polymers, or other bioactive molecules. The conjugation of small bioactive molecules to amino acids or peptides is a promising strategy for developing new therapeutic leads with improved potency and bioavailability. nih.govmdpi.com The resulting bioconjugates can exhibit enhanced cell permeability and targeted delivery to specific tissues or cells.

While direct studies on bioconjugates of this compound are not extensively documented, the principles of bioconjugation using amino acids are well-established. For instance, thiophene derivatives have been delivered to tumor cells using albumin nanoparticles to overcome issues of poor solubility and toxicity, demonstrating the potential of combining thiophene-based compounds with biological carriers. nih.gov The dual functionality of the subject compound allows for its potential integration into such delivery systems, where the thiophene moiety could act as the therapeutic agent or a signaling component, and the amino acid part facilitates conjugation to a targeting or delivery vehicle.

Contribution to the Discovery of Novel Bioactive Scaffolds via Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. This compound, with its multiple functional groups, is an excellent building block for the creation of combinatorial libraries of novel bioactive scaffolds.

The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous pharmacologically active compounds. mdpi.comnih.govbohrium.com By modifying the amino and carboxyl groups of this compound and by further functionalizing the thiophene ring, vast libraries of peptidomimetics and small molecules can be generated. These libraries can then be screened to identify new drug candidates with a range of therapeutic activities, including anticancer and antimicrobial effects. mdpi.comnih.govnih.govnih.gov

The synthesis of libraries of peptides, peptidomimetics, and other organic compounds is a cornerstone of modern drug discovery. nih.govnih.gov The incorporation of unnatural amino acids like this compound into these libraries can introduce novel structural diversity and lead to the discovery of compounds with unique biological profiles. For example, thiophene carboxamide scaffolds have been synthesized and shown to possess significant antiproliferative activity against various cancer cell lines. mdpi.comnih.gov

Utility in the Construction of Functional Organic Materials and Supramolecular Assemblies

The thiophene unit is a fundamental component in the field of organic electronics due to its excellent charge transport properties and environmental stability. This compound can serve as a functionalized monomer for the synthesis of novel thiophene-based polymers and organic materials.

The amino acid moiety can be used to introduce specific functionalities, such as chirality or hydrogen bonding capabilities, which can influence the self-assembly and macroscopic properties of the resulting materials. The self-assembly of thiophene-based oligomers and polymers can lead to the formation of well-ordered nanostructures, such as nanowires and nanofibers, with interesting optical and electronic properties. nih.govuh.edu

Furthermore, the ability of amino acids and peptides to form supramolecular assemblies through non-covalent interactions is well-documented. nih.govresearchgate.net By incorporating this compound into peptide sequences, it is possible to create novel supramolecular structures where the thiophene units are precisely arranged. Such organized assemblies can exhibit unique photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.orgrsc.orgnih.gov The control over the self-assembly of oligothiophene-peptide conjugates can be directed by varying the amino acid sequence to form different nanostructures. nih.gov

Prospective Research Directions and Emerging Opportunities for Methyl 2 Amino 3 Thiophen 2 Yl Propanoate Chemistry

Development of Next-Generation Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of stereoselective synthetic methods for compounds like methyl 2-amino-3-(thiophen-2-yl)propanoate a critical research area. smolecule.com Future efforts are geared towards more efficient, scalable, and sustainable approaches to access enantiomerically pure forms of this compound.

Enzymatic and biocatalytic routes represent a highly promising frontier. The use of engineered biocatalysts is expanding the toolbox for creating specific enantiomers with high precision. For instance, d-amino acid transaminases (DAATs) have been successfully employed in the asymmetric synthesis of various D-phenylalanine analogues from their corresponding α-keto acids. nih.gov This methodology is directly applicable to the synthesis of D-methyl 2-amino-3-(thiophen-2-yl)propanoate. Another bio-inspired approach involves the transamination of the enol form of 2-hydroxy-3-thienylacrylic acids, using L-aspartic or L-glutamic acid as the amino donor, to produce L-thienylalanines. google.com Furthermore, immobilized microorganisms, such as Saccharomyces cerevisiae, have been used for the stereoselective synthesis of related intermediates, demonstrating the potential of whole-cell biocatalysis. researchgate.net

In parallel, advances in asymmetric chemical synthesis continue to offer powerful alternatives. Chiral amine reagents, such as tert-butanesulfinamide (tBS), have proven reliable for the synthesis of a broad spectrum of chiral amines from simple carbonyl compounds. nih.gov Organocatalysis also presents significant opportunities; for example, the asymmetric phase-transfer alkylation of glycine (B1666218) ester imines using chiral catalysts provides a direct route to enantiomerically enriched α-amino acid derivatives. mdpi.com

Table 1: Emerging Stereoselective Synthetic Methodologies

| Methodology | Catalyst/Enzyme System | Key Feature | Potential Outcome for Target Compound |

|---|---|---|---|

| Biocatalytic Transamination | Engineered D-amino acid transaminases (DAATs) | High enantioselectivity and substrate specificity. nih.gov | Efficient synthesis of the D-enantiomer from a prochiral keto-acid precursor. nih.gov |

| Asymmetric Hydrogenation | Chiral Palladium Complexes | High catalytic efficiency and enantioselectivity for α-acyloxy ketones, which are precursors to amino alcohols. researchgate.net | Potential for synthesizing chiral precursors to the target molecule. researchgate.net |

| Chiral Auxiliary Method | tert-Butanesulfinamide (tBS) | Reliable and versatile for a wide range of amine structures. nih.gov | Stepwise, controlled synthesis of a specific enantiomer. nih.gov |

| Organocatalytic Alkylation | Chiral Phase-Transfer Catalysts (e.g., Maruoka catalyst) | Metal-free synthesis with high enantiomeric excess. mdpi.com | Direct asymmetric synthesis of the target ester from a glycine-derived nucleophile. mdpi.com |

Exploration of Novel Chemical Reactivity and Functionalization Pathways

The unique structure of this compound provides multiple sites for chemical modification, opening avenues for creating diverse molecular architectures. The known reactivity includes oxidation of the thiophene (B33073) ring to sulfoxides or sulfones, reduction of the ester to the corresponding amino alcohol, and substitution reactions at the nitrogen atom, such as N-alkylation. smolecule.com

Future research will likely focus on more complex functionalizations. The compound is an ideal building block for peptide synthesis, where the thienyl group can serve as a bioisostere of the phenyl group in phenylalanine, potentially altering the peptide's conformation and biological activity. cymitquimica.comnih.gov Research into dipeptides containing thienylalanine has already shown its utility in creating novel molecules like high-potency sweeteners. nih.gov

Furthermore, the core structure is a candidate for advanced synthetic strategies, such as multicomponent reactions. For example, related amino-thiopyran derivatives undergo intramolecular cyclization to form complex thieno[2,3-b]pyridine (B153569) scaffolds, which are of interest in medicinal chemistry. nih.gov This suggests that this compound could be a precursor to novel heterocyclic systems. Another promising area is its use in synthesizing monomers for peptide nucleic acids (PNAs), which requires precise functionalization of the amino acid backbone. nih.gov

Table 2: Potential Functionalization Pathways

| Reaction Type | Reactive Site | Potential Product | Application |

|---|---|---|---|

| Peptide Coupling | Amino and Carboxylate Groups | Thienylalanine-containing peptides | Modulating biological activity of peptides, drug design. nih.gov |

| N-Alkylation/Arylation | Amino Group | N-substituted derivatives | Synthesis of intermediates for pharmaceuticals. smolecule.com |

| Thiophene Ring Modification | Thiophene C-H bonds | Substituted thiophene derivatives | Fine-tuning electronic properties and steric bulk. |

| Intramolecular Cyclization | Amino Group and Thiophene Ring | Fused heterocyclic systems (e.g., Thienopyridines) | Development of novel scaffolds for medicinal chemistry. nih.gov |

Advanced Applications in Bio-Inspired Catalysis and Materials Innovation

The distinct properties of this compound make it a compelling candidate for the development of advanced functional materials and bio-inspired catalytic systems. The presence of the thiophene ring, with its sulfur atom and aromatic character, imparts unique electronic and interactive capabilities not found in natural proteinogenic amino acids. cymitquimica.com

In materials science, this compound can be incorporated as a monomer into peptides or polymers to create materials with tailored properties. cymitquimica.com The sulfur atom can participate in specific interactions, potentially influencing the self-assembly of macromolecules or providing sites for metal coordination. An analogous concept is seen in the use of amino acid derivatives to cross-link and stabilize collagenous materials, suggesting that thienylalanine derivatives could be explored for creating novel biomaterials with enhanced thermal or mechanical stability. mdpi.com

In catalysis, while the compound itself is not a catalyst, the enzymatic pathways used for its synthesis are prime examples of bio-catalysis. google.comresearchgate.net The development of robust, immobilized enzymes or whole-cell systems for producing chiral thienylalanine derivatives is an active area of research that combines catalysis with green chemistry principles. researchgate.net

Table 3: Emerging Applications in Catalysis and Materials

| Application Area | Role of the Compound | Prospective Innovation |

|---|---|---|

| Peptide-Based Biomaterials | Monomeric building block | Materials with unique self-assembly, thermal, or conductive properties due to the thiophene ring. cymitquimica.com |

| Biocatalyst Development | Target molecule for synthesis | Creation of highly efficient and reusable enzymatic systems for the production of chiral amino acids. nih.govresearchgate.net |

| Functional Polymers | Specialty monomer | Polymers with modified hydrophobicity, electronic properties, or metal-binding capabilities. |

Deepening the Mechanistic Understanding of Molecular Interactions in Complex Systems

A fundamental understanding of how this compound interacts with biological targets at the molecular level is crucial for designing new applications. The molecule can engage in several key non-covalent interactions: the amino and ester groups can act as hydrogen bond donors and acceptors, while the thiophene ring can participate in π-π stacking interactions with other aromatic systems. smolecule.com

Table 4: Key Molecular Interactions and Their Significance

| Type of Interaction | Involved Functional Group(s) | Significance | Example System |

|---|---|---|---|

| Hydrogen Bonding | Amino group, Ester carbonyl | Target recognition, structural stability in peptides. smolecule.com | Binding to enzyme active sites. smolecule.com |

| π-π Stacking | Thiophene ring | Interaction with aromatic residues in proteins or DNA. smolecule.com | Modulation of enzyme activity. smolecule.com |

| Competitive Binding | Entire molecule | Inhibition of enzymes that process aromatic amino acids. nih.gov | Phenylalanine hydroxylase inhibition by 2-thienylalanine. nih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry, Biology, and Materials Science

The full potential of this compound can best be unlocked through collaborative, interdisciplinary research that spans the boundaries of traditional scientific fields.

Organic Chemistry provides the essential tools for its synthesis and functionalization, developing novel stereoselective methods and reactions to create a diverse library of derivatives. nih.govmdpi.com

Biology and Medicinal Chemistry investigate the interactions of these derivatives with biological systems, screening them for therapeutic potential and using them as probes to understand biological processes. cymitquimica.com The design of thienylalanine-containing peptides as sweeteners or its parent amino acid's use as a phenylalanine antagonist are classic examples of this interface. nih.govnih.gov The exploration of thieno[2,3-b]pyridine derivatives as adenosine (B11128) receptor ligands further highlights the synergy between complex organic synthesis and pharmacology. nih.gov

Materials Science leverages the unique structural features of the compound to design and fabricate novel polymers and biomaterials with programmed properties, such as self-assembling peptides or functionalized surfaces. cymitquimica.com

The convergence of these fields is essential for translating fundamental chemical knowledge into practical innovations. For instance, the development of a new drug candidate based on a thienylalanine scaffold would require synthetic chemists to produce the molecule, medicinal chemists and biologists to test its efficacy and mechanism of action, and potentially materials scientists to develop a novel delivery system.

Table 5: Interdisciplinary Synergy

| Discipline | Contribution | Example |

|---|---|---|

| Organic Chemistry | Synthesis of enantiomerically pure compounds and derivatives. | Asymmetric synthesis using chiral auxiliaries or organocatalysis. nih.govmdpi.com |

| Biology/Medicinal Chemistry | Evaluation of biological activity and mechanism of action. | Use as a phenylalanine antagonist or as a building block for bioactive peptides. nih.govnih.gov |

| Materials Science | Incorporation into functional materials and polymers. | Development of novel peptide-based materials with unique properties. cymitquimica.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-3-(thiophen-2-yl)propanoate, and how can reaction conditions be optimized?

- Methodology :

- Stepwise synthesis : Begin with alkylation of thiophene-2-carbaldehyde with methyl acrylate, followed by reductive amination using sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C in methanol). Optimize pH (6-7) and temperature (25–40°C) to enhance yield and reduce side products .

- Esterification : Protect the amino group via Boc-protection before esterification to minimize undesired side reactions. Use anhydrous conditions and molecular sieves to drive the reaction to completion .

- Validation : Monitor progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water gradient).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Techniques :

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles. High-resolution data (≤ 0.8 Å) ensures accuracy in stereochemical assignments .

- NMR spectroscopy : Assign peaks using - and -NMR in deuterated DMSO or CDCl₃. Key signals include thiophene protons (δ 6.8–7.2 ppm) and the methyl ester (δ 3.6–3.8 ppm) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Chromatography : Use flash chromatography (silica gel, 20% ethyl acetate in hexane) to separate the product from unreacted starting materials. For enantiomeric resolution, employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to achieve high-purity crystals. Confirm purity via melting point analysis and mass spectrometry (ESI-MS, [M+H]⁺ expected) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

- Approach :

- Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR (VT-NMR) to identify equilibrium states affecting chemical shifts .

- DFT calculations : Compare experimental NMR data with density functional theory (DFT)-predicted shifts (B3LYP/6-311+G(d,p)) to model electronic environments .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

- Tools :

- Molecular docking : Use AutoDock Vina to simulate binding to thiophene-associated targets (e.g., COX-2 or tyrosine kinases). Validate with MD simulations (NAMD, 100 ns) to assess stability .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .

- Experimental follow-up : Prioritize derivatives with favorable docking scores for in vitro assays (e.g., IC₅₀ determination in THP-1 monocytes) .

Q. What mechanisms underlie the compound’s potential anti-inflammatory activity, and how can they be experimentally validated?

- Hypothesis : The thiophene ring may inhibit NF-κB signaling by blocking IκB kinase (IKK) phosphorylation, reducing pro-inflammatory cytokines (e.g., IL-6) .

- Methods :